molecular formula C12H23NS B12985402 N-((2,3-Dimethylcyclohexyl)methyl)thietan-3-amine

N-((2,3-Dimethylcyclohexyl)methyl)thietan-3-amine

Cat. No.: B12985402
M. Wt: 213.38 g/mol
InChI Key: ZMFPPVAXHGMTTC-UHFFFAOYSA-N
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Description

N-((2,3-Dimethylcyclohexyl)methyl)thietan-3-amine is a compound that features a thietane ring, a four-membered sulfur-containing heterocycle, attached to a cyclohexyl group substituted with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2,3-Dimethylcyclohexyl)methyl)thietan-3-amine typically involves the reaction of a suitable cyclohexyl derivative with a thietane precursor. One common method involves the nucleophilic substitution of a halogenated cyclohexane with thietan-3-amine under basic conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-((2,3-Dimethylcyclohexyl)methyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyclohexyl group or the thietane ring, leading to the formation of different reduced products.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced cyclohexyl derivatives and thietane ring-opened products.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-((2,3-Dimethylcyclohexyl)methyl)thietan-3-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((2,3-Dimethylcyclohexyl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, including those involved in neurotransmission and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    Thietan-3-amine: A simpler analog with a similar thietane ring structure.

    N-(2,4-Dimethylcyclohexyl)thietan-3-amine: Another derivative with different methyl group positions on the cyclohexyl ring.

    N-(2,3-Dimethylcyclohexyl)-4-methyl-1,3-thiazol-2-amine: A compound with a thiazole ring instead of a thietane ring.

Uniqueness

N-((2,3-Dimethylcyclohexyl)methyl)thietan-3-amine is unique due to its specific substitution pattern on the cyclohexyl ring and the presence of the thietane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H23NS

Molecular Weight

213.38 g/mol

IUPAC Name

N-[(2,3-dimethylcyclohexyl)methyl]thietan-3-amine

InChI

InChI=1S/C12H23NS/c1-9-4-3-5-11(10(9)2)6-13-12-7-14-8-12/h9-13H,3-8H2,1-2H3

InChI Key

ZMFPPVAXHGMTTC-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)CNC2CSC2

Origin of Product

United States

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